molecular formula C9H9NO4 B14839383 Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate

Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate

Cat. No.: B14839383
M. Wt: 195.17 g/mol
InChI Key: VLUXKJWAVDQENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate is a chemical compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a hydroxyl group, an acetyl group, and a carboxylate ester. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate typically involves the esterification of 6-acetyl-4-hydroxypyridine-2-carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the purity and consistency of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 6-methylpyridine-2-carboxylate
  • Methyl 5-hydroxypyridine-2-carboxylate
  • Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate

Comparison: Methyl 6-acetyl-4-hydroxypyridine-2-carboxylate is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 6-acetyl-4-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C9H9NO4/c1-5(11)7-3-6(12)4-8(10-7)9(13)14-2/h3-4H,1-2H3,(H,10,12)

InChI Key

VLUXKJWAVDQENL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C=C(N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.